molecular formula C20H41B B14296663 Dihexyl(oct-1-EN-1-YL)borane CAS No. 112114-34-8

Dihexyl(oct-1-EN-1-YL)borane

Cat. No.: B14296663
CAS No.: 112114-34-8
M. Wt: 292.4 g/mol
InChI Key: QSSZWEPXCUFZIJ-UHFFFAOYSA-N
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Description

Dihexyl(oct-1-en-1-yl)borane is an organoborane compound characterized by a boron center bonded to two hexyl groups and one octenyl substituent. Organoboranes are widely used in organic synthesis, particularly in hydroboration reactions, due to their ability to form stable adducts with alkenes and alkynes. The octenyl group introduces unsaturation, which may influence reactivity and stability compared to fully saturated analogs.

Properties

CAS No.

112114-34-8

Molecular Formula

C20H41B

Molecular Weight

292.4 g/mol

IUPAC Name

dihexyl(oct-1-enyl)borane

InChI

InChI=1S/C20H41B/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h17,20H,4-16,18-19H2,1-3H3

InChI Key

QSSZWEPXCUFZIJ-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(CCCCCC)C=CCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Dihexyl(oct-1-en-1-yl)borane has several applications in scientific research:

Mechanism of Action

The primary mechanism by which dihexyl(oct-1-en-1-yl)borane exerts its effects is through hydroboration. The boron atom in the compound acts as an electrophile, adding to the double bond of alkenes to form a boron-carbon bond. This reaction proceeds via a concerted mechanism, where the boron and hydrogen atoms add simultaneously to the alkene, resulting in the formation of an organoboron intermediate .

Comparison with Similar Compounds

Reactivity in Hydroboration Reactions

  • Dihexyl(oct-1-en-1-yl)borane vs. 9-BBN (9-Borabicyclo[3.3.1]nonane): 9-BBN is a highly selective hydroborating reagent for less substituted alkenes due to its steric bulk. This compound, with linear alkyl and alkenyl substituents, is likely less sterically hindered, favoring faster reaction kinetics but reduced regioselectivity. highlights that multinuclear NMR spectroscopy (¹H, ¹¹B) is critical for monitoring such reactions, a method applicable to characterizing this compound adducts .
  • This compound vs. Dicyclohexylborane:
    Dicyclohexylborane (C₁₂H₂₂B, MW 177.12 g/mol) lacks unsaturated substituents, making it less reactive toward conjugated systems. The octenyl group in this compound may enhance its ability to participate in conjugate additions or stabilize intermediates via resonance, though this requires experimental validation .

Structural and Thermochemical Properties

  • Bond Length and Stability:
    Piperidine borane and pyrrolidine borane () exhibit B–N bond lengths of 1.65–1.68 Å, with bond dissociation energies influenced by ring strain. For this compound, the B–C bond length is expected to be ~1.60–1.65 Å (typical for trialkylboranes), but the presence of the octenyl group could introduce torsional strain or conjugation effects, altering thermal stability .

  • Substituent Effects:
    Thienyl- and furylboranes () demonstrate that electron-withdrawing substituents (e.g., furyl) reduce stability compared to electron-donating groups (e.g., thienyl). The octenyl group in this compound, being electron-rich, may enhance stability relative to aryl-substituted boranes like tris(2,4-difluorophenyl)borane (boiling point: 327°C predicted) .

Data Table: Key Properties of Selected Organoboranes

Compound Molecular Formula Substituents Reactivity Profile Key Applications
This compound C₁₄H₂₇B 2 hexyl, 1 octenyl Moderate steric hindrance, unsaturated Organic synthesis (hypothesized)
Dicyclohexylborane C₁₂H₂₂B 2 cyclohexyl High steric hindrance, saturated Hydroboration, reducing agent
9-BBN C₈H₁₅B Bicyclic framework Extreme steric hindrance Selective hydroboration
Tris(2,4-difluorophenyl)borane C₁₈H₉BF₆ 3 fluorinated aryl Electron-deficient boron center Lewis acid catalyst

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